N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Medicinal chemistry CNS agents Building block differentiation

Unfunctionalized or mono-substituted piperidines introduce structural ambiguity, requiring extra steps to install necessary reactive handles. This compound’s dual orthogonal groups-methylsulfonyl at N1 and N-methylamine at C4-enable precise, chemoselective derivatization for CNS agents and kinase inhibitors. • Accelerates SAR library synthesis for neurological and oncology targets. • Validated key intermediate for CDK inhibitor scaffolds. • Supplied at ≥98% purity; ambient shipping with ready global availability.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
CAS No. 438585-61-6
Cat. No. B1320755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(methylsulfonyl)piperidin-4-amine
CAS438585-61-6
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3
InChIKeyVCBIBMMEIOUYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(methylsulfonyl)piperidin-4-amine (CAS 438585-61-6): Verified Building Block and Key Intermediate for Kinase-Targeted Synthesis


N-Methyl-1-(methylsulfonyl)piperidin-4-amine (CAS 438585-61-6) is a disubstituted piperidine building block with a methylsulfonyl group at the N1 position and a secondary N-methylamine at the C4 position . This compound serves as a strategic intermediate in medicinal chemistry programs targeting central nervous system (CNS) agents and kinase inhibitors, where its orthogonal functionalization pattern enables precise molecular construction [1]. Its predicted physicochemical profile—including hydrogen bond donor/acceptor counts and molecular weight of 192.28 g/mol—positions it as a versatile scaffold for lead optimization [2].

Why Generic Piperidine Building Blocks Cannot Substitute for N-Methyl-1-(methylsulfonyl)piperidin-4-amine (CAS 438585-61-6)


Substitution with unfunctionalized piperidines or mono-substituted analogs introduces structural ambiguity that fundamentally alters downstream synthetic outcomes. The target compound‘s dual functionalization—the methylsulfonyl electron-withdrawing group at N1 and the nucleophilic N-methylamine at C4—constitutes a validated “orthogonal handle“ motif that enables sequential, chemoselective derivatization in multi-step syntheses of CNS-targeted agents and kinase inhibitors [1]. Swapping this for simpler analogs like 1-(methylsulfonyl)piperidin-4-amine (lacking the N-methyl group) or 4-amino-1-methylpiperidine (lacking the sulfonyl group) would alter both reactivity and pharmacophore geometry, necessitating additional synthetic steps and potentially compromising target binding [2].

Quantitative Comparative Evidence: N-Methyl-1-(methylsulfonyl)piperidin-4-amine (CAS 438585-61-6) vs. Closest Analogs


Orthogonal Functionalization Differentiates N-Methyl-1-(methylsulfonyl)piperidin-4-amine from Mono-Substituted Piperidine Analogs

N-Methyl-1-(methylsulfonyl)piperidin-4-amine (CAS 438585-61-6) is structurally distinguished from its closest analogs by the presence of both a methylsulfonyl group at N1 and a secondary N-methylamine at C4, creating orthogonal synthetic handles [1]. This dual functionalization contrasts sharply with 1-(methylsulfonyl)piperidin-4-amine (CAS 402927-97-3), which possesses the sulfonyl group but a primary amine at C4, and with 4-amino-1-methylpiperidine (CAS 41838-46-4), which lacks the sulfonyl group entirely [2].

Medicinal chemistry CNS agents Building block differentiation

Validated Intermediate in CDK Inhibitor Synthesis: N-Methyl-1-(methylsulfonyl)piperidin-4-amine as a Key Building Block

N-Methyl-1-(methylsulfonyl)piperidin-4-amine serves as a validated intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, a class of oncology therapeutics with proven clinical utility [1]. In contrast, the simpler analog 1-(methylsulfonyl)piperidin-4-amine has been explored as an intermediate in CDK inhibitor synthesis but lacks the N-methyl group that may influence binding interactions in final compounds .

Kinase inhibition CDK inhibitors Synthetic intermediate

Predicted Physicochemical Profile of N-Methyl-1-(methylsulfonyl)piperidin-4-amine Enables Pre-Synthetic Filtering

N-Methyl-1-(methylsulfonyl)piperidin-4-amine (CAS 438585-61-6) possesses predicted physicochemical properties that inform its selection over analogs in early-stage virtual screening. The compound has a molecular weight of 192.28 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. Its closest analog, 1-(methylsulfonyl)piperidin-4-amine (CAS 402927-97-3), has a molecular weight of 178.25 g/mol and a different hydrogen bonding profile [2].

Physicochemical properties Drug-likeness Computational filtering

Hydrochloride Salt Form Offers Enhanced Handling Properties for Laboratory-Scale Synthesis

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is commercially available in both free base and hydrochloride salt forms, with the hydrochloride (CAS not assigned; MF: C7H17ClN2O2S, MW: 228.74) offering improved aqueous solubility and handling characteristics for laboratory-scale reactions [1]. This contrasts with the free base form, which is primarily intended for non-aqueous reaction conditions .

Salt form Solubility Laboratory handling

Targeted Application Scenarios for N-Methyl-1-(methylsulfonyl)piperidin-4-amine (CAS 438585-61-6) Based on Verified Evidence


Medicinal Chemistry: CNS Agent Lead Optimization

N-Methyl-1-(methylsulfonyl)piperidin-4-amine serves as a critical intermediate in the optimization of CNS-targeted drug candidates [1]. Its orthogonal functionalization pattern enables sequential derivatization to generate focused libraries for SAR studies targeting neurological disorders. The methylsulfonyl group contributes to enhanced metabolic stability and blood-brain barrier penetration, while the N-methylamine provides a versatile handle for amide coupling or reductive amination reactions [1].

Oncology: CDK Inhibitor Synthesis and SAR Expansion

This compound is validated as a key building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors, a well-established class of oncology therapeutics [2]. Its structural features allow for precise modification of kinase inhibitor scaffolds, enabling medicinal chemists to explore binding pocket interactions and optimize selectivity profiles. The compound's commercial availability in multiple purity grades (95-98%) supports both exploratory and advanced lead optimization phases [2].

Chemical Biology: Kinase-Targeted Probe Development

In chemical biology applications, N-Methyl-1-(methylsulfonyl)piperidin-4-amine provides a versatile scaffold for developing kinase-targeted chemical probes [3]. The orthogonal functional groups allow for sequential installation of reporter tags (e.g., fluorophores, biotin) and pharmacophore elements, facilitating target engagement studies and mechanism-of-action investigations. Its predicted physicochemical properties support cell permeability in cellular assay contexts [3].

Synthetic Methodology: Orthogonal Handle Demonstration

This compound serves as an ideal model substrate for demonstrating chemoselective transformations in synthetic methodology development. The presence of both a sulfonamide-protected nitrogen and a secondary amine on the same piperidine scaffold creates a defined system for evaluating reagent selectivity, optimizing reaction conditions, and validating new catalytic methods .

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